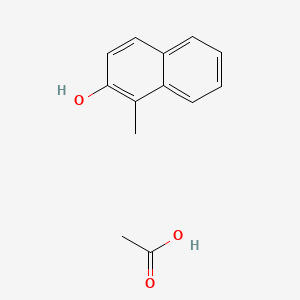![molecular formula C8H10N4O2 B14495951 N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide CAS No. 63118-39-8](/img/structure/B14495951.png)
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring attached to an imidodicarbonic diamide moiety, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide typically involves the reaction of α-bromoketones with 2-aminopyridines. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach utilizes ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium in ethanol, followed by ammonium chloride.
Substitution: Substitution reactions involve reagents like triethylamine in acetonitrile (ACN) under reflux conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid, DCM, room temperature.
Reduction: Sodium, ethanol, ammonium chloride, reflux.
Substitution: Triethylamine, ACN, reflux.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable reactivity and applications.
Imidazo[1,2-a]pyridines: These heterocyclic compounds are synthesized from similar starting materials and have diverse medicinal applications.
Uniqueness
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide is unique due to its specific combination of a pyridine ring and an imidodicarbonic diamide moiety. This structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63118-39-8 |
|---|---|
Molekularformel |
C8H10N4O2 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
1-carbamoyl-3-(pyridin-2-ylmethyl)urea |
InChI |
InChI=1S/C8H10N4O2/c9-7(13)12-8(14)11-5-6-3-1-2-4-10-6/h1-4H,5H2,(H4,9,11,12,13,14) |
InChI-Schlüssel |
COJUJPXJEXHMNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CNC(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



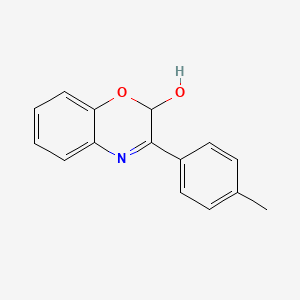
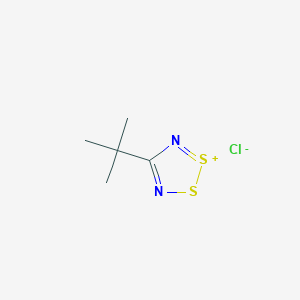
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
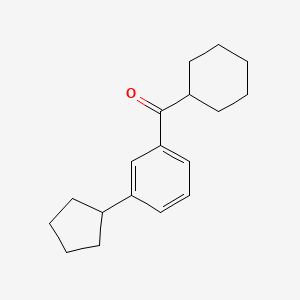

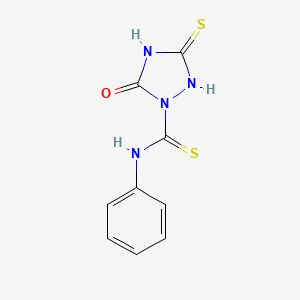

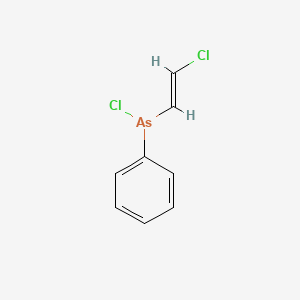
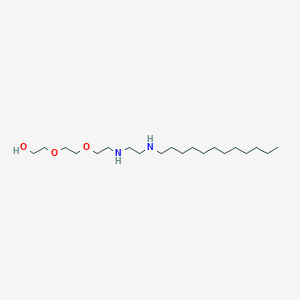
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
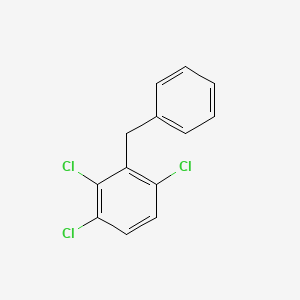
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
